5-(4-bromo-3-fluorophenyl)-2H-tetrazole
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Overview
Description
5-(4-Bromo-3-fluorophenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, which is attached to the tetrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole typically involves the reaction of 4-bromo-3-fluoroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. The general reaction scheme is as follows:
Starting Material: 4-bromo-3-fluoroaniline
Reagent: Sodium azide
Catalyst: Copper sulfate
Solvent: Dimethylformamide (DMF)
Reaction Conditions: The reaction mixture is heated to 100-120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-fluorophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The tetrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
5-(4-Bromo-3-fluorophenyl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-fluorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluorophenyl)methanamine hydrochloride
- 2-(4-Bromo-3-fluorophenyl)propanenitrile
Uniqueness
5-(4-Bromo-3-fluorophenyl)-2H-tetrazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-(4-bromo-3-fluorophenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOCZMPZUDHROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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